molecular formula C11H9BrO3 B1280663 3-(4-Bromophenyl)glutaric anhydride CAS No. 1137-61-7

3-(4-Bromophenyl)glutaric anhydride

Cat. No. B1280663
CAS RN: 1137-61-7
M. Wt: 269.09 g/mol
InChI Key: UVZKTNHKBFICNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For example, the enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride was investigated through lipase-catalyzed enantioselective alcoholysis in organic solvents .


Molecular Structure Analysis

The molecular structure of a related compound, glutaric anhydride, has been analyzed . It has a molecular formula of C5H6O3 and a molecular weight of 114.10 .


Chemical Reactions Analysis

The reaction of anhydrides with different electrophiles and bifunctional reagents has been studied . For example, some cyclic anhydrides can be synthesized from the corresponding dicarboxylic acid with gentle heating .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, glutaric anhydride, have been analyzed . It has a boiling point of 150 °C/10 mmHg and a melting point of 50-55 °C .

Scientific Research Applications

Synthesis of Enol Lactones

3-(4-Bromophenyl)glutaric anhydride and similar compounds have been used in the synthesis of enol lactones. Tsuboi et al. (1987) demonstrated that reactions of glutaric anhydride with specific phosphoranes yielded 6-alkoxycarbonyl-5-hepten-5-olides and related compounds in high yields and stereoselectivity. This is significant for the stereoselective synthesis of cyclic organic compounds (Tsuboi et al., 1987).

Asymmetric Desymmetrization

Chaubey and Ghosh (2012) explored the asymmetric desymmetrization of 3-(4-fluorophenyl)glutaric anhydride, which is similar to 3-(4-bromophenyl)glutaric anhydride. This process led to the formation of enantiomers relevant to pharmaceuticals like paroxetine (Chaubey & Ghosh, 2012).

Pharmaceutical Applications

In the pharmaceutical context, Burdzhiev and Stanoeva (2006) studied the reaction of glutaric anhydride with N-benzylidenebenzylamine. The products have potential pharmaceutical activities, highlighting the use of glutaric anhydride derivatives in developing new medicinal compounds (Burdzhiev & Stanoeva, 2006).

Enzymatic Desymmetrization

Liu et al. (2014) investigated the enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride using lipase-catalyzed processes. This research shows the potential for biocatalytic methods in synthesizing enantiomerically pure compounds (Liu et al., 2014).

Multi-Component Condensations

Ostaszewski et al. (2003) combined enzymatic procedures with multicomponent condensations using 3-phenylglutaric anhydrides. This method outlines a new approach for synthesizing complex organic molecules, demonstrating the versatility of glutaric anhydride derivatives in organic synthesis (Ostaszewski et al., 2003).

Conformational Studies

Koer and Altona (2010) examined the conformation of non-aromatic ring compounds, including 3-arylglutaric anhydrides, through carbon-13 NMR spectra. This research contributes to understanding the structural and conformational properties of glutaric anhydride derivatives (Koer & Altona, 2010).

Synthesis of Polypropionate Synthons

Cook and Rovis (2007) reported the rhodium-catalyzed enantioselective desymmetrization of dimethyl glutaric anhydride, extending to other 3,5-disubstituted anhydrides. This technique is crucial for synthesizing deoxypolypropionate fragments, a key component in various natural products (Cook & Rovis, 2007).

Safety And Hazards

The safety data sheet for glutaric anhydride indicates that it is harmful if swallowed or in contact with skin, causes skin irritation and serious eye damage .

Future Directions

There is ongoing research into the surface modification of cellulose using glutaric anhydride and succinic anhydride through a greener technique . This could potentially open up new applications for these types of compounds.

properties

IUPAC Name

4-(4-bromophenyl)oxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZKTNHKBFICNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467532
Record name 3-(4-bromophenyl)glutaric anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)glutaric anhydride

CAS RN

1137-61-7
Record name 4-(4-Bromophenyl)dihydro-2H-pyran-2,6(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1137-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-bromophenyl)glutaric anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of commercial 4-bromobenzaldehyde (23.4 g) in ethyl acetoacetate (32.9 g) piperidine (3 ml) was added with stirring at rt. The yellowish solution slowly evolves strong heat. Ethanol (40 ml) was added to induce crystallisation and the mixture was kept at rt for 2 h. The precipitate was collected by suction filtration, washed with ethanol, and dried in vacuo to give 29.5 g of a faint yellowish solid (the bis-adduct of acetoacetate to the benzaldehyde). The powdered solid was added in portions to 50% NaOH (500 g) with stirring. The resulting yellow slurry was stirred at reflux for 2 h. After cooling in an ice bath the mixture was acidified by portionwise addition of conc. HCl (450 ml) to give a white, partly resinous precipitate. The solid was collected by suction filtration and washed with water. After drying in vacuo 3-(4-bromophenyl)glutaric acid (16.7 g) was obtained. The suspension of finely divided 3-(4-bromophenyl)-glutaric acid in acetyl chloride (20 ml) was heated to reflux with stirring for 1 h. After cooling to rt precipitation of the product is completed by addition of petrol ether (100 ml). The precipitate is isolated by suction filtration, washed with acetyl chloride (2×6 ml) and petrol ether, and dried in vacuo to give 3-(4-bromophenyl)-glutaric anhydride (12.3 g) as colourless crystals.
Name
Quantity
500 g
Type
reactant
Reaction Step One
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Quantity
450 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

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